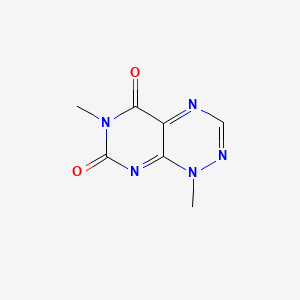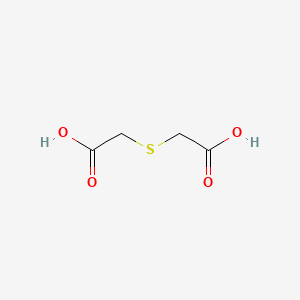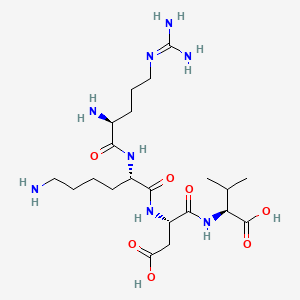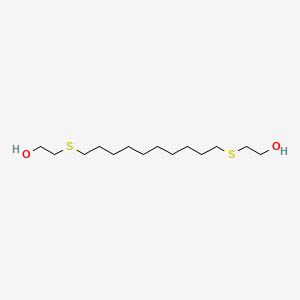
Toxoflavin
Übersicht
Beschreibung
Toxoflavin ist ein Phytotoxin, das von verschiedenen Bakterien produziert wird, darunter Burkholderia glumae und Burkholderia gladioli . Es ist bekannt für seine Rolle bei der Entstehung von Krankheiten in Pflanzen, wie z. B. Reis-Korngewinnung und Welke bei vielen Feldfrüchten . This compound zeigt auch antibiotische Eigenschaften und wirkt als pH-Indikator, indem es bei unterschiedlichen pH-Werten seine Farbe ändert .
Wissenschaftliche Forschungsanwendungen
Toxoflavin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es verschiedene zelluläre Prozesse stört. Es bindet an spezifische molekulare Ziele, wie z. B. Mangan(II)-Ionen im aktiven Zentrum von Enzymen, und stört deren Funktion . Im Fall der IRE1α-Hemmung verursacht this compound eine oxidative Hemmung, indem es konservierte Cysteinreste im aktiven Zentrum des Enzyms oxidiert . Dies führt zur Hemmung der Enzymaktivität und nachfolgenden zellulären Effekten.
Wirkmechanismus
Target of Action
Toxoflavin primarily targets the Inositol-requiring enzyme 1α (IRE1α) and the transcription factor 4 (TCF4)/β-catenin complex . IRE1α is a conserved endoplasmic reticulum (ER) stress sensor with two catalytic domains, kinase and RNase, in its cytosolic portion . The TCF4/β-catenin complex is involved in Wnt signaling pathways .
Mode of Action
This compound acts as a potent IRE1α inhibitor . It inhibits the IRE1-XBP1s signaling pathway, causing time- and reducing reagent-dependent irreversible inhibition on IRE1 . It also acts as an antagonist of the TCF4/β-catenin complex .
Biochemical Pathways
This compound affects the IRE1-XBP1s signaling pathway, which is part of the unfolded protein response (UPR) engaged as an adaptive strategy for protein folding homeostasis under ER stress . It also impacts the Wnt signaling pathway by inhibiting the TCF4/β-catenin complex .
Result of Action
The inhibition of IRE1 by this compound leads to the oxidation of four conserved cysteine residues (CYS-605, CYS-630, CYS-715, and CYS-951) in IRE1 to sulfonic groups by reactive oxygen species (ROS) . This inhibition can improve existing clinical treatments against various cancers .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen, reducing agents like dithiothreitol, and the pH of the environment . For instance, this compound acts as a pH indicator, changing between yellow and colorless at pH 10.5 .
Biochemische Analyse
Biochemical Properties
The toxoflavin biosynthetic gene cluster contains a tox operon composed of five genes, toxABCDE . ToxB is predicted to encode a GTP cyclohydrolase II, which is the first enzyme (RibA) in riboflavin biosynthesis . ToxE is also homologous to RibD, the bifunctional deaminase/reductase acting on the RibA product . This suggests that this compound and riboflavin biosynthesis share the first two steps in their respective biosyntheses .
Cellular Effects
This compound has been reported to possess antitumor activity . A series of this compound analogs were synthesized, among which D43 displayed a significant dose-dependent inhibitory effect on the proliferation of TNBC cells . The accumulation of unfolded and misfolded proteins in the ER lumen, a condition called ER stress, affects various signaling processes, such as reduction-oxidation (redox) balance, energy production, inflammation, differentiation, and apoptosis .
Molecular Mechanism
This compound is found to be a potent IRE1 RNase inhibitor . In molecular docking experiments, the binding of this compound with IRE1α was affirmed, and its binding site was predicted, suggesting that the structure of this compound itself participates in the inhibition of IRE1α .
Temporal Effects in Laboratory Settings
This compound causes time- and reducing reagent-dependent irreversible inhibition on IRE1 . This suggests that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, this compound analog D43 has shown a significant dose-dependent inhibitory effect on the proliferation of TNBC cells .
Metabolic Pathways
This compound and riboflavin biosynthesis share the first two steps in their respective biosyntheses . This suggests that this compound is involved in similar metabolic pathways as riboflavin.
Subcellular Localization
Given its role as an IRE1 RNase inhibitor, it may be localized to the endoplasmic reticulum where IRE1 is found .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Der erste Schritt in der Biosynthese wird von GTP-Cyclohydrolase II katalysiert, die vom Gen toxB kodiert wird und GTP in einen Vorläufer für Toxoflavin umwandelt . Die nachfolgenden Schritte beinhalten eine Reihe von enzymatischen Reaktionen, die zur Bildung von this compound führen.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise mittels bakterieller Fermentation. Burkholderia glumae wird unter kontrollierten Bedingungen kultiviert, um this compound zu produzieren, das dann für verschiedene Anwendungen extrahiert und gereinigt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Toxoflavin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann in Gegenwart von Sauerstoff und einem Reduktionsmittel wie Dithiothreitol oxidiert werden.
Reduktion: Es kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Reduktion: Für Reduktionsreaktionen werden spezifische Reduktionsmittel verwendet.
Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen .
Vergleich Mit ähnlichen Verbindungen
Toxoflavin ähnelt strukturell und funktionell anderen 7-Azapteridin-Antibiotika wie Fervenulin und Reumycin . This compound ist einzigartig in seiner Doppelfunktion als Phytotoxin und Antibiotikum. Im Gegensatz zu Fervenulin und Reumycin, die vor allem für ihre antibiotischen Eigenschaften bekannt sind, ist this compound auch ein wichtiger Virulenzfaktor bei Pflanzenpathogenen .
Ähnliche Verbindungen:
- Fervenulin
- Reumycin
Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für Forschungs- und Industrieawendungen, insbesondere in den Bereichen Landwirtschaft und Medizin.
Eigenschaften
IUPAC Name |
1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRAIAQIAUZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861658 | |
| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-82-2 | |
| Record name | Xanthothricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toxoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toxoflavin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOXOFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5YI4IP1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















